REACTION_CXSMILES
|
[OH:1][C:2]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:4]([O:5][C:6]3=[O:13])[CH2:3]1)[CH2:10]2.[C:14](Cl)(=[O:17])[CH:15]=[CH2:16].C(N(CC)CC)C>C1(C)C=CC=CC=1>[C:14]([O:1][C:2]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:4]([O:5][C:6]3=[O:13])[CH2:3]1)[CH2:10]2)(=[O:17])[CH:15]=[CH2:16].[OH:1][C:2]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:4]([O:5][C:6]3=[O:13])[CH2:3]1)[CH2:10]2
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
OC12CC3OC(C(CC(C1)C3)C2)=O
|
Name
|
|
Quantity
|
150 mmol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
150 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC12CC3OC(C(CC(C1)C3)C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
OC12CC3OC(C(CC(C1)C3)C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |